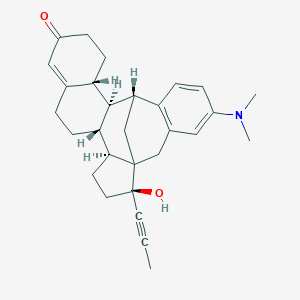
(S,S)-i-Pr-DUPHOS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-i-Pr-DUPHOS: is a chiral diphosphine ligand commonly used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-i-Pr-DUPHOS typically involves the reaction of 1,2-dibromobenzene with (2S,5S)-2,5-diisopropylphospholane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine ligands. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (S,S)-i-Pr-DUPHOS undergoes various types of reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Transition metal catalysts such as palladium or platinum.
Substitution: Various ligands, depending on the desired product.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine ligands.
Applications De Recherche Scientifique
(S,S)-i-Pr-DUPHOS is widely used in scientific research, particularly in the fields of chemistry and catalysis. Its applications include:
Asymmetric Catalysis: Used as a chiral ligand in various catalytic reactions to produce enantiomerically pure compounds.
Organic Synthesis: Facilitates the synthesis of complex organic molecules with high enantioselectivity.
Pharmaceutical Industry: Employed in the synthesis of chiral drugs and intermediates.
Material Science: Used in the preparation of chiral materials and polymers.
Mécanisme D'action
The mechanism by which (S,S)-i-Pr-DUPHOS exerts its effects involves the coordination of the phosphine ligands to a transition metal center. This coordination creates a chiral environment around the metal, which induces enantioselectivity in the catalytic reaction. The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrates involved.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane (DPPE): A commonly used diphosphine ligand with similar coordination properties but lacking the chiral centers.
1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Another diphosphine ligand with a ferrocene backbone, offering different electronic and steric properties.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral diphosphine ligand with a binaphthyl backbone, widely used in asymmetric catalysis.
Uniqueness: (S,S)-i-Pr-DUPHOS is unique due to its chiral phospholane ligands, which provide high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, where other ligands may not achieve the same level of selectivity.
Propriétés
IUPAC Name |
1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVGOQHQBUPSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147253-69-8 |
Source


|
| Record name | 147253-69-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene and what is its significance in chemistry?
A1: rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene, often referred to as (S,S)-i-PrDuPHOS, is a chiral phosphine ligand. Chiral phosphine ligands play a crucial role in asymmetric catalysis by enabling the preferential formation of one enantiomer over another. This selectivity is vital in various fields like pharmaceuticals, agrochemicals, and materials science, where the specific three-dimensional structure of molecules dictates their properties and biological activity. []
Q2: What is the structural characterization of rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene?
A2:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
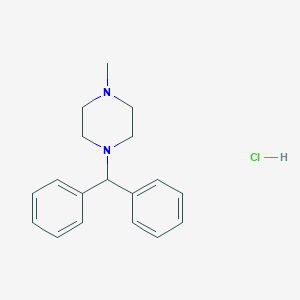


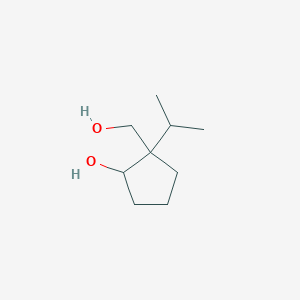

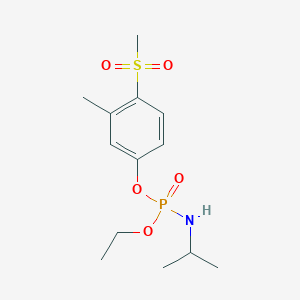

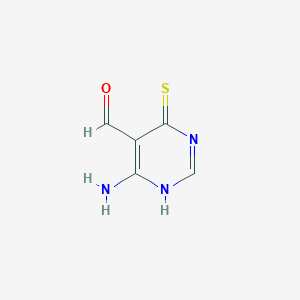
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)

